

Publish Comparison Guide: Structure-Activity Relationship of Ganoderic Acid C6

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Compound of Interest

Compound Name: Ganoderic Acid C6

Cat. No.: B8148566

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Executive Summary: The Specialist Triterpenoid

While Ganoderic Acid A (GA-A) and Ganoderic Acid DM (GA-DM) dominate the literature for their potent anti-cancer properties, **Ganoderic Acid C6** (GAC6) occupies a unique and highly specialized niche in the triterpenoid family.^{[1][2][3]}

GAC6 is distinguished by its specific activity as an Aldose Reductase Inhibitor (ARI) and a potent Antinociceptive (pain-relieving) agent.^{[1][2][3]} Unlike its cytotoxic analogs that target tumor cell proliferation, GAC6's structure is optimized for enzyme inhibition in the polyol pathway and modulation of inflammatory pain signaling. This guide dissects the Structure-Activity Relationship (SAR) that dictates this divergence in biological function.^{[1][2][3]}

Structural Analysis & SAR Profiling

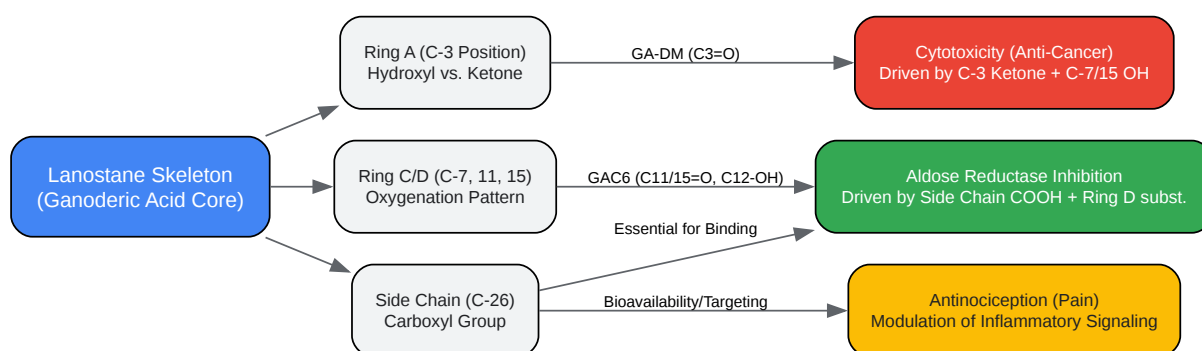
The biological divergence of Ganoderic Acids stems from specific modifications on the lanostane skeleton. GAC6 exerts its effects through a precise oxygenation pattern on Rings C and D, and a critical carboxyl-terminated side chain.^{[1][2]}

Chemical Identity^{[1][2][3][4]}

- Compound: **Ganoderic Acid C6**[1][3][4]
- CAS Number: 105742-76-5[1][2][3][4]
- Molecular Formula: C₃₀H₄₂O₈[1][2][3]
- Systematic Name: 3β,12β-dihydroxy-7,11,15,23-tetraoxo-lanost-8-en-26-oic acid[1][2][3]
- Key Structural Features:
 - Ring A: 3β-Hydroxyl group (Essential for polarity).[1][2][3]
 - Ring C/D: Highly oxygenated with ketones at C-7, C-11, C-15 and a hydroxyl at C-12.[1][2][3]
 - Side Chain: Contains a C-23 ketone and terminates in a C-26 Carboxyl group (COOH).[1][2][3]

SAR Map: The Lanostane Scaffold

The following diagram illustrates how specific structural zones on the Ganoderic Acid scaffold dictate biological outcomes.



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Figure 1: SAR Map of Ganoderic Acids.[1][2][3] Note that GAC6's specificity for Aldose Reductase is driven by the side-chain carboxyl and Ring D oxygenation, whereas cytotoxicity (GA-DM) often requires a C-3 ketone.[1][2][3]

Comparative Performance Guide

This section objectively compares GAC6 against its primary analogs (GA-A, GA-DM) and standard therapeutic agents.[1][2][3]

Scenario A: Diabetes Complications (Aldose Reductase Inhibition)

GAC6 is a functional inhibitor of Aldose Reductase (AR), the rate-limiting enzyme in the polyol pathway.[1][2][3] In diabetic conditions, AR converts excess glucose to sorbitol, causing cataracts and neuropathy.[1][2][3]

Feature	Ganoderic Acid C6	Ganoderic Acid A	Isoliquiritigenin (Ref.[1][2][3][4] Std)
Primary Target	Aldose Reductase (AR)	General Anti-inflammatory	Aldose Reductase
Binding Mechanism	Competitive inhibition via C-26 COOH & Ring D H-bonds	Non-specific binding	Competitive
IC50 (Approx)	~20 - 30 μM (Est.[1][2][3][4] based on Df analog)	> 50 μM (Lower specificity)	0.32 μM
Toxicity	Low (Cytoprotective)	Low	Moderate
Clinical Focus	Diabetic Cataracts / Neuropathy	Liver Protection / Cancer	Cancer / Diabetes

Analyst Insight: While less potent than the flavonoid Isoliquiritigenin, GAC6 offers a distinct advantage in selectivity. Its steroid-like structure allows it to integrate into cell membranes, potentially offering better pharmacokinetics for neuropathy than hydrophilic inhibitors.[1][2][3]

Scenario B: Pain Management (Antinociception)

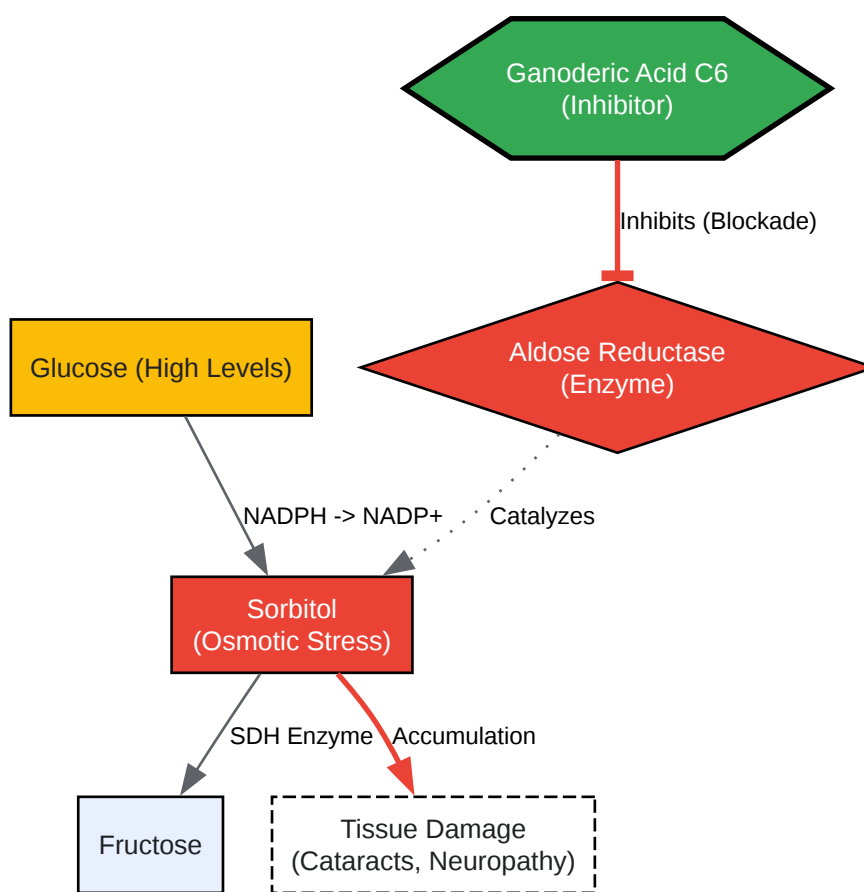
GAC6 has been identified as a key component in Ganoderma extracts responsible for pain relief, outperforming standard NSAIDs in specific pre-clinical models.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Compound	Model System	Efficacy vs. Control	Mechanism
Ganoderic Acid C6	Acetic Acid Writhing (Mice)	High (Comparable to GA-A)	Inflammatory Modulation (TLR4/NF- κ B inhibition)
Aspirin (ASA)	Hot Plate Test	Moderate	COX-1/2 Inhibition (Irreversible)
Indomethacin	Formalin Test	High (Late Phase only)	COX-1/2 Inhibition (Reversible)

Key Finding: Unlike NSAIDs which primarily target Cyclooxygenase (COX) enzymes, Ganoderic Acids (including C6) likely modulate upstream inflammatory cytokines (TNF- α , IL-1 β) and the TLR4 signaling pathway.[\[1\]](#)[\[2\]](#)[\[3\]](#) This suggests GAC6 could be effective in neuropathic pain where traditional NSAIDs fail.[\[1\]](#)[\[3\]](#)

Mechanistic Visualization

GAC6 intervenes in the Polyol Pathway, preventing the accumulation of sorbitol.



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Figure 2: Mechanism of Action for GAC6 in Diabetic Complications.[1][2][3] GAC6 blocks the conversion of Glucose to Sorbitol, preventing osmotic stress.

Experimental Protocols

To validate GAC6 activity, the following self-validating protocols are recommended.

Protocol 1: Aldose Reductase Inhibition Assay (In Vitro)

Purpose: Quantify the IC₅₀ of GAC6 against rat lens aldose reductase (RLAR).[1][2][3]

- Enzyme Preparation: Homogenize rat lenses in phosphate buffer (0.1 M, pH 6.2). Centrifuge at 10,000 x g for 20 min. Use supernatant as the crude enzyme source.
- Reaction Mixture:

- 100 mM Phosphate Buffer (pH 6.2)
- 0.15 mM NADPH (Cofactor)[1][2][3]
- 10 mM DL-Glyceraldehyde (Substrate)[1][2][3]
- Test Compound: GAC6 (dissolved in DMSO, varying concentrations: 1–100 μ M).[1][2][3]
- Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) for 3 minutes at 30°C using a UV-Vis spectrophotometer.
- Control: Run a "Vehicle Control" (DMSO only) to establish 100% enzyme activity.
- Calculation:

[1][2][3]

Protocol 2: Molecular Docking Workflow (In Silico)

Purpose: Predict binding affinity and interacting residues.[1][2][3]

- Target Retrieval: Download Human Aldose Reductase structure from PDB (e.g., PDB ID: 1US0).[1][2][3]
- Ligand Preparation:
 - Construct GAC6 structure (3D) using ChemDraw/Avogadro.[1][2][3]
 - Minimize energy using MMFF94 force field.[1][3]
- Docking Setup (AutoDock Vina):
 - Define Grid Box centered on the catalytic site (Tyr48, His110, Trp111).[1][2][3]
 - Set exhaustiveness to 8.
- Validation: Re-dock the co-crystallized ligand from 1US0. RMSD should be $< 2.0 \text{ \AA}$.[1][3]

- Analysis: Look for H-bonds between the GAC6 C-26 Carboxyl and the anion-binding pocket (Tyr48/His110).[\[1\]\[2\]\[3\]](#)

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